trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereochemistry and Synthesis
Research into derivatives of 2-aminocyclobutane-1-carboxylic acid, including trans-2-[(2-Phenylethyl)amino]cyclobutane-1-ol, has led to advancements in the stereoselective synthesis of free amino acids and peptides. These studies have demonstrated the potential of cyclobutane rings to act as structure-promoting units, influencing the rigidity and folding patterns of molecules both in solution and solid state due to strong intramolecular hydrogen bonds (Izquierdo et al., 2005; Fernandes et al., 2010).
Folding and Structural Impact
The incorporation of trans-2-aminocyclobutane carboxylic acid into oligomers has been found to induce a well-defined 12-helical conformation in both solution and solid states, showcasing the impact of cyclobutane derivatives on peptide structure and potentially on bioactive molecule design (Fernandes et al., 2010).
Influence of Relative Configuration
The relative configuration of cyclobutane-containing peptides influences their folding patterns, with trans-configured cyclobutane amino acid residues adopting more folded structures in solution compared to their cis counterparts. This difference highlights the role of stereochemistry in determining the structural behavior of peptides, impacting their potential biological and pharmacological applications (Illa et al., 2017).
Mechanism of Action
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . To enhance clinical efficacy and improve absorption, distribution, metabolism, and excretion (ADME) properties, many pharmaceuticals have incorporated cyclobutane motifs .
For example, in 2012, Pfizer successfully launched Xeljanz, a highly potent medication targeting the JAK1/JAK3 receptors for the treatment of rheumatoid arthritis . Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure, which was found to increase the selectivity by 28 times towards the JAK1 receptor in the treatment of JAK1-mediated autoimmune diseases .
Properties
IUPAC Name |
(1R,2R)-2-(2-phenylethylamino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-7-6-11(12)13-9-8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBHYTVYCLHGCA-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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